molecular formula C11H16N2O2 B240927 N-(3-methoxypropyl)-N'-phenylurea

N-(3-methoxypropyl)-N'-phenylurea

Cat. No.: B240927
M. Wt: 208.26 g/mol
InChI Key: WPURSNWPUCFKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-N'-phenylurea (CAS: 99982-04-4) is a urea derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . Structurally, it features a phenyl group attached to one urea nitrogen and a 3-methoxypropyl group attached to the other (Fig. 1). The compound is synthesized via the reaction of 1-isocyanato-3-methoxypropane with aniline or its derivatives .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(3-methoxypropyl)-3-phenylurea

InChI

InChI=1S/C11H16N2O2/c1-15-9-5-8-12-11(14)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14)

InChI Key

WPURSNWPUCFKRH-UHFFFAOYSA-N

SMILES

COCCCNC(=O)NC1=CC=CC=C1

Canonical SMILES

COCCCNC(=O)NC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Functional Variations

Urea derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of N-(3-methoxypropyl)-N'-phenylurea and analogous compounds:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Applications/Activities Reference
This compound C₁₁H₁₆N₂O₂ 3-methoxypropyl, phenyl Synthesis intermediate (potential)
N-(4-Cyanophenyl)-N'-phenylurea C₁₄H₁₁N₃O 4-cyanophenyl, phenyl Agrochemicals, pharmaceuticals
CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea) C₁₄H₁₀ClF₃N₂O 4-chloro-3-(trifluoromethyl)phenyl Anticancer (NSCLC cell inhibition)
Fenuron (N,N-dimethyl-N'-phenylurea) C₉H₁₂N₂O N,N-dimethyl, phenyl Herbicide
Forchlorfenuron (N-(2-chloro-4-pyridinyl)-N’-phenylurea) C₁₂H₁₀ClN₃O 2-chloro-4-pyridinyl, phenyl Plant growth regulator

Key Observations

Substituent Effects on Bioactivity: The 3-methoxypropyl group in the target compound may enhance solubility in polar solvents compared to halogenated derivatives like CTPPU or Forchlorfenuron. However, this group lacks the electron-withdrawing effects seen in 4-cyanophenyl () or trifluoromethyl () substituents, which are critical for receptor binding in anticancer or herbicidal activities. Halogenation (e.g., chlorine in CTPPU or Forchlorfenuron) typically increases bioactivity and environmental persistence, as seen in their roles as anticancer agents or plant regulators .

Applications: Fenuron and Forchlorfenuron are established agrochemicals, whereas this compound’s applications remain underexplored, with literature primarily describing its synthesis .

In contrast, Forchlorfenuron is regulated due to its plant growth effects, highlighting the impact of substituents on safety .

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